2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride
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Description
2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C17H18Cl3N3O2S2 and its molecular weight is 466.82. The purity is usually 95%.
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Biological Activity
2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride is a synthetic compound notable for its complex structure and potential biological activities. This compound features a thiophene ring, dichloro and dimethylamino substituents, and a benzo[d]thiazole moiety, which collectively contribute to its pharmacological properties.
Structural Characteristics
The molecular formula of the compound is C17H19Cl2N3O2S, with a molecular weight of approximately 432.38 g/mol. The presence of various functional groups enhances its biological activity, particularly in medicinal chemistry.
Feature | Description |
---|---|
Chemical Structure | Contains thiophene and benzo[d]thiazole rings |
Molecular Formula | C17H19Cl2N3O2S |
Molecular Weight | 432.38 g/mol |
Research indicates that this compound may function as an inhibitor of specific enzymes critical to cancer cell survival. Notably, it has been linked to the inhibition of myeloid cell leukemia 1 (Mcl-1), a protein that plays a significant role in preventing apoptosis in cancer cells. The dimethylamino group is believed to enhance its interaction with biological targets, potentially increasing its efficacy.
Anticancer Potential
Preliminary studies suggest that this compound exhibits significant anticancer properties. It is being investigated for its ability to inhibit pathways that are crucial for cancer cell proliferation and survival.
Case Studies
- Inhibition of Mcl-1 : In vitro studies have demonstrated that compounds with similar structures can effectively inhibit Mcl-1 activity, leading to increased apoptosis in cancer cell lines.
- Enzyme Inhibition Studies : Research employing surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) has shown that this compound binds selectively to target proteins involved in tumor growth.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2,5-Dichloro-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride | Similar thiophene and benzo[d]thiazole structure | Potential anticancer activity |
2,5-Dichloro-N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride | Methyl substitution on benzo[d]thiazole | Investigated for enzyme inhibition |
3,6-Dichloro-benzo[b]thiophene-2-carboxylic acid | Lacks dimethylamino group but shares thiophene core | Known inhibitor of Mcl-1 |
Properties
IUPAC Name |
2,5-dichloro-N-[2-(dimethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O2S2.ClH/c1-21(2)6-7-22(16(23)11-9-14(18)26-15(11)19)17-20-12-8-10(24-3)4-5-13(12)25-17;/h4-5,8-9H,6-7H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPCTRCSCUJZMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)C3=C(SC(=C3)Cl)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl3N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.